molecular formula C12H12N2O2 B2993883 N-(1-Oxo-3,4-dihydro-2H-isoquinolin-6-yl)prop-2-enamide CAS No. 2308315-16-2

N-(1-Oxo-3,4-dihydro-2H-isoquinolin-6-yl)prop-2-enamide

Cat. No. B2993883
CAS RN: 2308315-16-2
M. Wt: 216.24
InChI Key: PPANSYRJNPQTOE-UHFFFAOYSA-N
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Description

3,4-Dihydroisoquinolin-1(2H)-one is an important member of a class of compounds that exhibit biological and pharmacological properties, such as anti-nausea/vomiting, antidiabetic, and antiallergy/antiasthmatic activities . It has been widely used in various drug candidates due to its suitable size and moderate polarity as a pharmacophore .


Synthesis Analysis

A facile synthetic procedure for the production of N-alkylated 3,4-dihydroisoquinolinone derivatives has been described . The desired products were obtained by N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .


Molecular Structure Analysis

The introduction of substituents at the 3-position generally improves the biostability of 3,4-dihydroisoquinolinone derivatives because the substituent prevents oxidation of the unsubstituted 3-position .

Mechanism of Action

The results of a physiological and biochemical analysis, the ultrastructural observation, and lipidomics analysis suggested that the mode of action of a certain derivative (I23) might be the disruption of the biological membrane systems of P. recalcitrans .

Future Directions

The results of the studies would help us to better understand the mode of action and the SAR of these derivatives, and provide crucial information for further design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans .

properties

IUPAC Name

N-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-11(15)14-9-3-4-10-8(7-9)5-6-13-12(10)16/h2-4,7H,1,5-6H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPANSYRJNPQTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C1)C(=O)NCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Oxo-3,4-dihydro-2H-isoquinolin-6-yl)prop-2-enamide

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